molecular formula C15H26N4O7S2 B12826882 6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

Cat. No.: B12826882
M. Wt: 438.5 g/mol
InChI Key: NTUBEBXBDGKBTJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of doripenem hydrate involves several steps. One method includes dissolving a doripenem rough product in water at 40-70°C, cooling the solution to 0-25°C, and adding activated carbon for decolorization. The solution is then filtered, and the filtrate is cooled to 0-10°C to precipitate the doripenem hydrate crystals. These crystals are then washed with a mixture of isopropanol and water and dried at 40-60°C under reduced pressure until the moisture content is between 4.4-5.5% .

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of Doripenem hydrate involves multi-step reactions to construct its carbapenem core and functionalize key groups .

Reaction Type Conditions Key Steps
Thioether linkage formationStirring at -70°C to room temperatureIntroduction of the 3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl group via nucleophilic substitution.
Hydroxyethyl group incorporationControlled pH (6.0–7.5)Stereoselective addition of (1R)-1-hydroxyethyl to the carbapenem backbone.
Sulfamoylamino functionalizationAqueous/organic solvent mixtureCoupling of sulfamoylamino-methyl-pyrrolidine using carbodiimide-mediated activation.

Reaction progress is monitored via HPLC, achieving typical yields of 75–85% with purity >98%.

Degradation Pathways

Doripenem hydrate undergoes hydrolysis and oxidation under specific conditions, impacting its stability :

Degradation Type Conditions Impact on Structure
β-Lactam ring openingAlkaline pH (>8.5)Cleavage of the bicyclic β-lactam ring, leading to loss of antibacterial activity.
OxidationExposure to light/oxidizing agentsModification of the hydroxyethyl group (–CH(OH)CH₃ → –COOH), reducing efficacy.
Hydrate dissociationHigh temperature (>40°C)Loss of water molecules from the hydrate form, altering crystallinity .

Functional Group Reactivity

The compound’s reactivity is driven by its functional groups:

β-Lactam Ring

  • Reacts with bacterial penicillin-binding proteins (PBPs) via acylation, inhibiting cell wall synthesis .

  • Resists hydrolysis by many β-lactamases due to the 6-(1-hydroxyethyl) group .

Sulfamoylamino Group

  • Participates in hydrogen bonding with bacterial enzymes, enhancing target affinity.

  • Susceptible to enzymatic deamination under prolonged storage.

Thioether Linkage

  • Stabilizes the carbapenem structure against ring-opening reactions.

  • Oxidizes to sulfoxide derivatives in the presence of peroxides.

Stability Profile

Experimental stability data under varying conditions :

Parameter Condition Result
pH stabilitypH 4.0–7.0 (25°C)>90% intact after 24 hours
pH 8.0 (25°C)40% degradation after 12 hours
Thermal stability25°C (dry)Stable for 24 months
40°C (aqueous solution)15% degradation after 1 week
PhotostabilityUV light (300–400 nm)Rapid oxidation (t₁/₂ = 2 hours)

Analytical Characterization

Key techniques used to study its reactions:

  • HPLC-MS : Tracks reaction intermediates and degradation products.

  • NMR Spectroscopy : Confirms stereochemistry and functional group integrity .

  • X-ray Crystallography : Resolves hydrate structure and hydrogen-bonding networks .

Scientific Research Applications

Physical Properties

The compound's solubility, stability, and reactivity are critical for its application in pharmaceuticals. Specific solubility characteristics can be referenced from databases such as the NIST solubility database .

Medicinal Chemistry

Antimicrobial Activity : The compound has demonstrated potential as an antimicrobial agent. Its structure suggests that it may inhibit bacterial growth through mechanisms similar to those of existing antibiotics. Studies have shown that derivatives of bicyclic compounds often possess significant antibacterial properties due to their ability to interfere with bacterial cell wall synthesis .

Anticancer Research : Preliminary studies indicate that this compound may exhibit anticancer activity. The presence of the pyrrolidine moiety is associated with various biological activities, including apoptosis induction in cancer cells. Further research is needed to elucidate its mechanisms of action and efficacy against specific cancer types .

Drug Development

Lead Compound for Synthesis : The unique structural features of this compound make it a promising lead for the development of new drugs targeting specific diseases. Its ability to modify existing pharmacophores could lead to the discovery of novel therapeutic agents with improved efficacy and reduced side effects .

Formulation Studies : Research into the formulation of this compound as a pharmaceutical product is ongoing. Its solubility profile and stability under physiological conditions are critical factors influencing its bioavailability and therapeutic effectiveness .

Case Study 1: Antimicrobial Efficacy

A study published in Crystals examined the antimicrobial properties of related compounds derived from similar bicyclic structures. The results indicated that modifications to the sulfamoyl group enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that the compound may follow a similar trend .

Case Study 2: Anticancer Activity

Research conducted on analogs of the compound highlighted its potential in inducing apoptosis in breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis markers, revealing significant cytotoxic effects at certain concentrations .

Mechanism of Action

Doripenem hydrate exerts its effects by inhibiting cell wall biosynthesis in bacteria. It reacts with penicillin-binding proteins (PBPs) to form stable acyl-enzymes, which inactivate the PBPs. This leads to a weakened cell wall that eventually ruptures due to osmotic pressure . Doripenem has high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli .

Biological Activity

The compound 6-(1-hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate, often referred to as a novel antibiotic derivative, has garnered attention due to its potential biological activities, particularly in combating bacterial infections. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H24N4O6S2C_{15}H_{24}N_{4}O_{6}S_{2}, with a molecular weight of approximately 420.50 g/mol. The structure features a bicyclic framework with a sulfamoylamino group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₆S₂
Molecular Weight420.50 g/mol
CAS Number148016-81-3
SolubilitySoluble in polar solvents

The compound exhibits antibacterial activity primarily through the inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are essential for the construction of the bacterial cell wall. By forming stable acyl-enzyme complexes with these proteins, the compound effectively disrupts cell wall integrity, leading to bacterial lysis and death.

Antimicrobial Efficacy

Research indicates that this compound is particularly effective against multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro studies demonstrate that it retains activity against strains resistant to conventional β-lactam antibiotics.

Table: Antimicrobial Activity Profile

PathogenMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 µg/mL
Klebsiella pneumoniae1 µg/mL
Escherichia coli0.25 µg/mL

Case Studies

  • Clinical Efficacy in Nosocomial Infections : A clinical study involving patients with nosocomial infections demonstrated significant improvement in clinical outcomes when treated with this compound compared to standard therapies. The study reported a reduction in infection rates and improved recovery times.
  • Preoperative Application : In a cohort of patients undergoing surgery, preoperative administration of this compound was associated with a lower incidence of postoperative infections, suggesting its prophylactic potential.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential interactions with other medications.

Properties

IUPAC Name

6-(1-hydroxyethyl)-4-methyl-7-oxo-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBEBXBDGKBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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